Actb-1003 - 939805-30-8

Actb-1003

Catalog Number: EVT-287330
CAS Number: 939805-30-8
Molecular Formula: C27H26F5N7O3
Molecular Weight: 591.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ACTB-1003 is an orally administered kinase inhibitor investigated for its potential as an anti-cancer agent. [, ] It exhibits multi-target activity, primarily focusing on cancer-related mutations, angiogenesis, and the induction of apoptosis. [, ]

Mechanism of Action
  • Targeting Cancer Mutations: ACTB-1003 inhibits fibroblast growth factor receptors (FGFR), specifically FGFR1. [, ] FGFRs are often mutated in various cancers, contributing to uncontrolled cell growth and survival. By inhibiting FGFR, ACTB-1003 aims to disrupt these oncogenic signaling pathways.

  • Inhibiting Angiogenesis: ACTB-1003 inhibits vascular endothelial growth factor receptor 2 (VEGFR2) and Tie-2, two key players in angiogenesis, the formation of new blood vessels. [, ] Tumors rely on angiogenesis to secure a blood supply for their growth and spread. ACTB-1003's anti-angiogenic activity aims to starve tumors by limiting their access to nutrients and oxygen.

  • Inducing Apoptosis: ACTB-1003 targets ribosomal S6 kinase (RSK) and p70S6K, downstream effectors of the PI3K/AKT signaling pathway. [, ] This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. By inhibiting RSK and p70S6K, ACTB-1003 aims to reactivate apoptotic pathways, leading to programmed cell death of cancer cells.

Applications

The primary application of ACTB-1003 explored in the provided research is its potential use in cancer treatment. [, ] Preclinical studies have investigated its efficacy in various cancer cell lines and models, including those derived from:

  • Multiple Myeloma: ACTB-1003 demonstrated dose-dependent tumor growth inhibition in OPM2 cells, a human multiple myeloma cell line harboring FGFR3 genetic alterations. [, ]

  • Leukemia: The compound also showed promising activity against the murine leukemia Ba/F3-TEL-FGFR1 cell line, characterized by FGFR1 overexpression. [, ]

  • Solid Tumors: While specific details are limited, research suggests ACTB-1003 exhibits in vivo efficacy against various solid tumor types, including lung, breast, and colorectal cancers. []

Gefitinib

Compound Description: Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC) [].

Erlotinib

Compound Description: Erlotinib is another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC [].

Relevance: Similar to gefitinib, erlotinib is relevant due to its shared indication for NSCLC treatment. Like gefitinib, erlotinib specifically targets EGFR [] and is therefore mechanistically distinct from the multi-target profile of ACTB-1003 [, ].

Fulvestrant

Compound Description: Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive breast cancer [].

Relevance: Fulvestrant was investigated in combination with both gefitinib and erlotinib as a potential treatment strategy for NSCLC []. While this research focuses on NSCLC, which is also an indication for ACTB-1003 [, ], fulvestrant's mechanism of action as an estrogen receptor antagonist is distinct from the kinase inhibitory profile of ACTB-1003.

Cytarabine

Compound Description: Cytarabine is a chemotherapy agent used in the treatment of acute myeloid leukemia (AML) [].

Relevance: While both cytarabine and ACTB-1003 have demonstrated activity in the treatment of hematological malignancies, their mechanisms of action and target profiles differ. Cytarabine is a pyrimidine analog that disrupts DNA synthesis []. ACTB-1003, as described earlier, is a multi-target kinase inhibitor.

Glasdegib

Compound Description: Glasdegib is a Hedgehog pathway inhibitor investigated for the treatment of AML and high-risk myelodysplastic syndrome (MDS) [].

References:[1] ACTB-1003: An oral kinase inhibitor targeting cancer mutations (FGFR), angiogenesis (VEGFR2, TEK), and induction of apoptosis (RSK and p70S6K). - https://www.semanticscholar.org/paper/6846bc38e250524e0e9ceac6841c1cebfcaf5094 [] 141 ACTB-1003 - a unique oral pan FGFR and PI3K pathway inhibitor with divergent modes of activity - https://www.semanticscholar.org/paper/64d67fed8255fa3914b7ce64c0df02d041e48932[21] Glasdegib (GLAS) plus low-dose cytarabine (LDAC) in AML or MDS: BRIGHT AML 1003 final report and four-year overall survival (OS) follow-up. - https://www.semanticscholar.org/paper/c3d95a26fbb4b3c9ac343b11a297eb8712a2ad0b[24] Randomized Phase II Trial Evaluating Treatment with EGFR-TKI Associated with Antiestrogen in Women with Nonsquamous Advanced-Stage NSCLC: IFCT-1003 LADIE Trial - https://www.semanticscholar.org/paper/47069647f33d3aa33535e3f2721363e555c2d296

Properties

CAS Number

939805-30-8

Product Name

Actb-1003

IUPAC Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Molecular Formula

C27H26F5N7O3

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)

InChI Key

GZPJCJKUZPUFAL-UHFFFAOYSA-N

SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

ACTB1003; ACTB 1003; ACTB-1003.

Canonical SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.